molecular formula C11H10OS B8522789 1-Propanone,1-benzo[b]thien-6-yl-

1-Propanone,1-benzo[b]thien-6-yl-

Cat. No.: B8522789
M. Wt: 190.26 g/mol
InChI Key: VCPCOGDVBWCGRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Propanone,1-benzo[b]thien-6-yl- is a ketone derivative featuring a benzo[b]thiophene substituent at the carbonyl-bearing carbon. The benzo[b]thiophene moiety consists of a fused benzene and thiophene ring system, which imparts unique electronic and steric properties.

Properties

Molecular Formula

C11H10OS

Molecular Weight

190.26 g/mol

IUPAC Name

1-(1-benzothiophen-6-yl)propan-1-one

InChI

InChI=1S/C11H10OS/c1-2-10(12)9-4-3-8-5-6-13-11(8)7-9/h3-7H,2H2,1H3

InChI Key

VCPCOGDVBWCGRT-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC2=C(C=C1)C=CS2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural analogs and their properties based on the provided evidence:

Compound Name Substituent Molecular Formula Molecular Weight* Key Properties/Applications Source
1-Propanone,1-benzo[b]thien-6-yl- Benzo[b]thien-6-yl C11H8OS 192.25† Hypothesized use in drug synthesis -
1-(2-Thienyl)-1-propanone 2-Thienyl C7H8OS 140.20 Research applications (e.g., material science)
1-Phenyl-1-propanone Phenyl C9H10O 134.18 High volatility (vapor pressure data available)
1-[3-(1H-pyrrol-1-yl)benzo[b]thien-2-yl]-1-propanone Benzo[b]thien-2-yl + pyrrole C14H11NOS 241.31‡ Enhanced π-π interactions for catalysis/pharma
1-p-Menth-6-en-2-yl-1-propanone p-Menth-6-en-2-yl (terpene) C13H22O 194.35 Flammable liquid; skin irritant

†Inferred from benzo[b]thiophene (C8H5S) + propanone (C3H6O). ‡Inferred from substituent additions.

Physicochemical Properties

  • Volatility: Simpler aryl ketones like 1-phenyl-1-propanone exhibit higher volatility due to lower molecular weight (134.18 g/mol) . The benzo[b]thienyl analog likely has reduced volatility owing to its larger aromatic system.
  • Solubility : The sulfur atom in the thiophene ring (present in both thienyl and benzo[b]thienyl derivatives) may enhance solubility in polar aprotic solvents compared to purely hydrocarbon substituents (e.g., menthyl).
  • However, the pyrrole-substituted derivative () may exhibit unique reactivity due to nitrogen’s lone pairs .

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